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Abstract
Spiculisporic acid, a bioactive fungal metabolite, has garnered significant interest for its

potential applications in the pharmaceutical and cosmetic industries. This document provides a

comprehensive guide to the characterization of Spiculisporic acid using Nuclear Magnetic

Resonance (NMR) spectroscopy. Detailed protocols for sample preparation, data acquisition

using one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR techniques,

and data analysis are presented. Summarized NMR data are provided in tabular format for

easy reference, and key experimental workflows are visualized using diagrams to facilitate a

deeper understanding of the structural elucidation process.

Introduction
Spiculisporic acid is a secondary metabolite produced by various fungi, including species of

Talaromyces and Aspergillus.[1][2][3] Its structure, featuring a γ-lactone ring and two carboxyl

groups, contributes to its surfactant and antimicrobial properties.[1][3][4][5] Accurate structural

confirmation and purity assessment are paramount for its development as a therapeutic or

cosmetic agent. NMR spectroscopy is an indispensable tool for the unambiguous structural

elucidation of natural products like Spiculisporic acid.[2][6] This application note outlines the

standardized procedures for the complete NMR characterization of Spiculisporic acid.
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Data Presentation
The structural assignment of Spiculisporic acid is based on the comprehensive analysis of its

¹H and ¹³C NMR spectra, further corroborated by 2D NMR experiments. The quantitative data,

including chemical shifts (δ) and coupling constants (J), are summarized in the tables below.

These values are consistent with those reported in the literature for Spiculisporic acid.[1][7]

Table 1: ¹H NMR Spectroscopic Data for Spiculisporic Acid

Position
Chemical Shift (δ)
in ppm

Multiplicity J-coupling (Hz)

2 2.58 m

3 2.50 m

5 3.03 dd J = 10.8, 3.2

6 1.92-1.81, 1.58-1.49 m

7-14 1.38-1.27 m

15 0.91 t J = 6.7

Solvent: CD₃OD. Spectrometer frequency: 400 MHz.[7]

Table 2: ¹³C NMR Spectroscopic Data for Spiculisporic Acid
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Position Chemical Shift (δ) in ppm Carbon Type

1 176.96 C=O

2 27.45 CH₂

3 29.08 CH₂

4 86.59 C

4-COOH 172.53 C=O

5 50.94 CH

6 31.8 - 22.5 CH₂

7-14 31.8 - 22.5 CH₂

15 13.4 CH₃

5-COOH 173.6 C=O

Solvent: CD₃OD / ethanol-d6. Spectrometer frequency: 100 MHz.[1][7]

Experimental Protocols
The following protocols provide a detailed methodology for the NMR analysis of Spiculisporic
acid.

Sample Preparation
Isolation and Purification: Isolate Spiculisporic acid from fungal cultures (e.g., Talaromyces

trachyspermus) through extraction and recrystallization to obtain a pure, crystalline solid.[1]

[8]

Sample Weighing: Accurately weigh approximately 5-15 mg of purified Spiculisporic acid.

[9]

Dissolution: Dissolve the sample in 0.5-0.6 mL of a deuterated solvent. Commonly used

solvents for Spiculisporic acid are methanol-d₄ (CD₃OD) or ethanol-d₆.[1][7][8]
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Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane

(TMS), for referencing the chemical shifts (δ 0.00 ppm).[1][10]

Transfer: Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition
NMR spectra should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or

higher).[1][7]

¹H NMR Spectroscopy:

Acquire a standard one-dimensional proton spectrum.

Typical parameters: spectral width of 12-16 ppm, sufficient number of scans for a good

signal-to-noise ratio (e.g., 16-64 scans).

¹³C NMR Spectroscopy:

Acquire a proton-decoupled carbon spectrum.

Typical parameters: spectral width of 200-240 ppm, a larger number of scans is required

due to the lower natural abundance of ¹³C (e.g., 1024 or more scans).

DEPT-135 (Distortionless Enhancement by Polarization Transfer):

Perform a DEPT-135 experiment to differentiate between CH, CH₂, and CH₃ signals. CH

and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative.

Quaternary carbons are not observed in DEPT spectra.[9]

2D NMR Spectroscopy:

COSY (Correlation Spectroscopy): Acquire a ¹H-¹H COSY spectrum to identify proton-

proton spin-spin couplings within the molecule, revealing adjacent protons.[7][11]

HSQC (Heteronuclear Single Quantum Coherence): Acquire a ¹H-¹³C HSQC spectrum to

determine direct one-bond correlations between protons and their attached carbons.[7][11]
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HMBC (Heteronuclear Multiple Bond Correlation): Acquire a ¹H-¹³C HMBC spectrum to

identify long-range (typically 2-3 bond) correlations between protons and carbons. This is

crucial for connecting different spin systems and identifying quaternary carbons.[7][11]

Data Processing and Analysis
Fourier Transformation: Apply Fourier transformation to the acquired Free Induction Decays

(FIDs) to obtain the frequency-domain NMR spectra.

Phasing and Baseline Correction: Manually phase the spectra and apply baseline correction

to ensure accurate integration and peak picking.

Referencing: Reference the spectra to the internal standard (TMS at 0.00 ppm).

Peak Picking and Integration: Identify all significant peaks and integrate the ¹H NMR signals

to determine the relative number of protons.

Structural Elucidation:

Analyze the ¹H and ¹³C chemical shifts and multiplicities.

Use COSY data to establish proton connectivity.

Use HSQC data to assign protons to their directly attached carbons.

Use HMBC data to piece together the carbon skeleton by identifying long-range H-C

correlations.

Visualizations
The following diagrams illustrate the workflow and logic of the NMR-based structural

elucidation of Spiculisporic acid.
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Caption: Experimental workflow for NMR characterization.
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Caption: Logic of structure elucidation using NMR data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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